Technical Guide: CCT251455 as a Selective Mps1 Kinase Inhibitor
Technical Guide: CCT251455 as a Selective Mps1 Kinase Inhibitor
This guide serves as a technical manual for the application of CCT251455 , a highly selective chemical probe for Mps1 (TTK) kinase. It is designed for use by pharmacological researchers and drug development scientists.
[1][2]
Executive Summary
CCT251455 is a potent, orally bioavailable, and selective small-molecule inhibitor of Mps1 (Monopolar spindle 1) , also known as TTK .[1] Mps1 is the master regulator of the Spindle Assembly Checkpoint (SAC) .
By inhibiting Mps1, CCT251455 forces cells to bypass the mitotic checkpoint even in the presence of unattached kinetochores. This results in premature anaphase, severe chromosomal segregation errors, and subsequent cell death (mitotic catastrophe).[2] This mechanism is particularly effective in tumors with existing chromosomal instability (CIN) or PTEN deficiencies.
| Key Parameter | Value |
| Target | Mps1 (TTK) Kinase |
| Chemical Class | 1H-pyrrolo[3,2-c]pyridine derivative |
| Biochemical IC50 | 3.0 nM |
| Cellular GI50 | ~160 nM (HCT116) |
| Bioavailability (F) | 82% (Mouse) |
| Primary Phenotype | SAC Override (Mitotic Slippage) |
Mechanism of Action & Target Validation
The Role of Mps1 in the SAC
The Spindle Assembly Checkpoint (SAC) acts as a "wait-anaphase" signal.[3] Under normal conditions, Mps1 is recruited to unattached kinetochores where it phosphorylates key substrates (e.g., KNL1, Bub1). This recruitment catalyzes the formation of the Mitotic Checkpoint Complex (MCC) , which inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), preventing mitotic exit.[4]
CCT251455 Interference
CCT251455 competes with ATP for the Mps1 active site. Inhibition prevents the phosphorylation of KNL1 (MELT repeats), thereby blocking the recruitment of Bub1 and Mad2. Without the MCC, the APC/C is prematurely activated, driving the cell out of mitosis before chromosomes are aligned.
Visualization: Mps1 Signaling & Inhibition
The following diagram illustrates the SAC signaling cascade and the specific node disrupted by CCT251455.
Caption: CCT251455 blocks Mps1 activity, preventing MCC formation and forcing premature mitotic exit.[4]
Experimental Protocols
Protocol A: Biochemical Kinase Selectivity Assay
Purpose: To verify potency and selectivity against Mps1 compared to off-targets (e.g., Aurora B, Plk1). Method: ADP-Glo™ or ³³P-ATP radiometric assay.
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Reagent Prep: Prepare recombinant human Mps1 (catalytic domain) in Kinase Buffer (50 mM Tris pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100).
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Substrate: Use MBP (Myelin Basic Protein) or a synthetic peptide (e.g., KKKKSPEKKER).
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Inhibitor Dilution: Prepare a 10-point dose-response of CCT251455 in DMSO (Start at 10 µM, 3-fold serial dilutions).
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Reaction:
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Mix Enzyme (2 nM final) + Substrate (20 µM) + CCT251455.
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Initiate with ATP (10 µM final, near K_m).
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Incubate at 30°C for 60 minutes.
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Detection: Add ADP-Glo reagent to deplete ATP, then Detection Reagent to convert ADP to light.
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Analysis: Plot RLU vs. log[Inhibitor]. Calculate IC50 using non-linear regression (4-parameter fit).
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Validation Criteria: IC50 must be < 5 nM.
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Protocol B: Cellular SAC Override Assay (The "Gold Standard")
Purpose: To demonstrate functional Mps1 inhibition in live cells. Concept: Cells treated with Nocodazole (microtubule poison) normally arrest in mitosis due to the SAC. If CCT251455 is effective, it will override this signal, forcing cells to exit mitosis despite the presence of Nocodazole.
Workflow Visualization:
Caption: Experimental workflow to test SAC override capability of CCT251455 in Nocodazole-arrested cells.
Step-by-Step Methodology:
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Synchronization (Optional but recommended): Synchronize cells (e.g., HeLa or HCT116) at G1/S using a double thymidine block to ensure a uniform population entering mitosis.
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Induction of Arrest: Treat cells with Nocodazole (100 ng/mL) for 14–16 hours.
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Check: >80% of cells should be rounded (mitotic).
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Inhibitor Treatment: Add CCT251455 directly to the Nocodazole-containing media.
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Doses: 0 (DMSO), 100 nM, 500 nM, 1 µM.
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Time Course: Harvest cells at 0, 2, 4, and 6 hours post-addition.
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Analysis (Flow Cytometry):
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Fix cells in 70% ethanol.
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Stain for Phospho-Histone H3 (Ser10) (Mitotic marker) and Propidium Iodide (DNA content).
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Expected Result: Nocodazole-only cells remain pH3-positive (high mitotic index). CCT251455-treated cells rapidly lose pH3 signal and enter G1 (4N DNA content with no pH3), indicating mitotic slippage.
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Protocol C: Biomarker Analysis (Western Blot)
Purpose: Confirm molecular target engagement. Target: Autophosphorylation of Mps1 at Thr33/Ser37 or Thr676 .[3][5]
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Treatment: Treat asynchronous cells with CCT251455 (0.5 µM) for 2 hours. Include MG132 (proteasome inhibitor) to prevent degradation of Mps1 during mitosis.
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Lysis: Lyse in RIPA buffer supplemented with phosphatase inhibitors (NaF, Na₃VO₄).
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Western Blot:
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Primary Ab: Anti-p-Mps1 (T33/S37) or Anti-p-Mps1 (T676).
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Control Ab: Total Mps1, GAPDH.
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Result: Dose-dependent disappearance of the phospho-band confirms inhibition of autophosphorylation.
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In Vivo Pharmacology
CCT251455 demonstrates favorable pharmacokinetic (PK) properties, making it suitable for xenograft studies.
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Vehicle: 10% DMSO / 5% Tween 20 / 85% Saline (or 0.5% Methylcellulose for oral).
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Dosing: 75 mg/kg to 150 mg/kg (Oral gavage or IP).
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Efficacy: Significant tumor growth inhibition (TGI) observed in HCT116 xenografts.
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Biomarker: Tumors excised 2–4 hours post-dose should show reduced p-Histone H3 levels compared to vehicle, indicating a reduction in the mitotic fraction due to accelerated mitotic exit.
References
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Discovery & Characterization: Faisal, A., et al. (2012).[1] "Characterisation of CCT251455, a novel, selective and highly potent Mps1 kinase inhibitor." Cancer Research (AACR Proceedings).[1]
- Medicinal Chemistry: Naud, S., et al. (2013). "Structure-Based Design of Oral, Potent, and Selective Mps1 Inhibitors." Journal of Medicinal Chemistry.
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Mechanism & Resistance: Gurden, M. D., et al. (2015). "Naturally Occurring Mutations in the MPS1 Gene Predispose Cells to Kinase Inhibitor Drug Resistance."[3] Cancer Research.[1]
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Therapeutic Synergy: Tannous, B. A., et al. (2013). "Characterization of novel MPS1 inhibitors with preclinical anticancer activity." Journal of the National Cancer Institute.
